Acrizanib

Übersicht

Beschreibung

Acrizanib is a small molecule tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptor 2 (VEGFR2). It has been investigated for its potential therapeutic effects in treating ocular diseases characterized by pathological neovascularization, such as neovascular age-related macular degeneration .

Wirkmechanismus

Target of Action

Acrizanib is a small molecule inhibitor that primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is often upregulated in pathological conditions such as cancer and age-related macular degeneration .

Mode of Action

This compound binds to the intracellular domain of VEGFR2, inhibiting its phosphorylation and blocking downstream signaling pathways . This inhibition prevents the activation of VEGFR2, thereby suppressing angiogenesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By inhibiting the phosphorylation of VEGFR2, this compound disrupts the VEGF signaling pathway, which is critical for angiogenesis . This disruption leads to a decrease in angiogenic events such as proliferation, migration, and tube formation in endothelial cells .

Pharmacokinetics

It’s known that topical this compound was found to achieve robust exposure in rabbit and rodent retina and retina pigment epithelium . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has shown promising results in reducing pathological neovascularization, inflammation, and vascular leakage, indicating its potential efficacy against pathological angiogenesis . In vitro, this compound blunted angiogenic events in VEGF-treated human umbilical vein endothelial cells (HUVECs) such as proliferation, migration, and tube formation .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. It’s worth noting that in a clinical trial, some patients administered this compound developed a reversible corneal haze that resolved with cessation of treatment . This suggests that individual physiological differences and responses to treatment could potentially influence the action and efficacy of this compound.

Safety and Hazards

Safety data indicates that Acrizanib should be handled with appropriate protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing . It’s also noted that 21 of 46 patients treated with this compound developed a reversible corneal haze during the treatment course .

Biochemische Analyse

Biochemical Properties

Acrizanib interacts with VEGFR2, a key enzyme involved in angiogenesis . By binding to the intracellular domain of VEGFR2, this compound inhibits its phosphorylation, thereby blocking downstream signaling pathways . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has shown promising results in reducing pathological neovascularization, inflammation, and vascular leakage . In VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound blunted angiogenic events such as proliferation, migration, and tube formation . These effects indicate this compound’s potential efficacy against pathological angiogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees and the activation of its downstream signal pathways in VEGF-treated HUVECs . This inhibition disrupts the normal functioning of VEGFR2, thereby suppressing angiogenesis .

Temporal Effects in Laboratory Settings

Studies have shown that this compound has a potentially favorable safety profile, with no considerable impact on physiological angiogenesis and retinal thickness .

Dosage Effects in Animal Models

In animal models, this compound has shown a 99% inhibitory effect following three times daily dosing as a 1% suspension in the mouse CNV model

Metabolic Pathways

Given its mechanism of action, it is likely that this compound interacts with the metabolic pathways involving VEGFR2 .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to areas of the cell where VEGFR2 is present .

Subcellular Localization

Given its interaction with VEGFR2, it is likely that this compound is localized to areas of the cell where VEGFR2 is present .

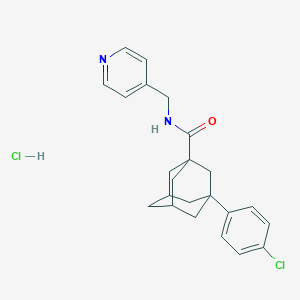

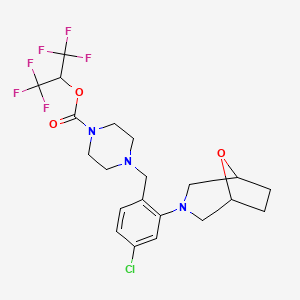

Vorbereitungsmethoden

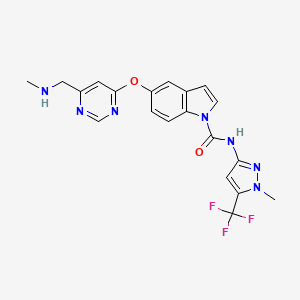

Synthetic Routes and Reaction Conditions: Acrizanib is synthesized through a multi-step chemical process. The synthesis involves the formation of the core structure, followed by the introduction of various functional groups. The key steps include:

- Formation of the pyrazole ring.

- Introduction of the trifluoromethyl group.

- Coupling with the indole moiety.

- Final functionalization to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acrizanib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern und möglicherweise seine Aktivität beeinflussen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Verbindungen hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Acrizanib dient als Modellverbindung für die Untersuchung von Tyrosinkinaseinhibitoren und ihrer chemischen Eigenschaften.

Biologie: Es wird in der Forschung verwendet, um die Rolle von VEGFR2 bei der Angiogenese und verwandten biologischen Prozessen zu verstehen.

Medizin: this compound wird hinsichtlich seines therapeutischen Potenzials bei der Behandlung von Augenerkrankungen, insbesondere solchen, die eine pathologische Neovaskularisierung beinhalten, untersucht.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung neuer Pharmazeutika und Therapeutika .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifisch an die intrazelluläre Domäne von VEGFR2 bindet. Diese Bindung hemmt die Phosphorylierung von VEGFR2 und blockiert damit nachgeschaltete Signalwege, die an der Angiogenese beteiligt sind. Durch die Hemmung mehrerer Phosphorylierungsstellen von VEGFR2 reduziert this compound effektiv die pathologische Neovaskularisierung und damit verbundene Komplikationen .

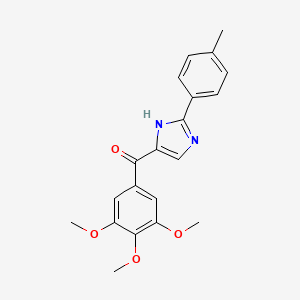

Ähnliche Verbindungen:

Ranibizumab: Ein Anti-VEGF-Biologikum zur Behandlung der neovaskulären altersbedingten Makuladegeneration.

Aflibercept: Ein weiteres Anti-VEGF-Mittel mit ähnlichen Anwendungen.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, topisch verabreicht zu werden, im Gegensatz zu anderen Anti-VEGF-Mitteln, die intravitreale Injektionen erfordern. Diese nicht-invasive Verabreichungsmethode bietet einen erheblichen Vorteil in Bezug auf Patientenkomfort und Compliance .

Vergleich Mit ähnlichen Verbindungen

Ranibizumab: An anti-VEGF biologic used to treat neovascular age-related macular degeneration.

Aflibercept: Another anti-VEGF agent with similar applications.

Bevacizumab: A monoclonal antibody that inhibits VEGF and is used in various ocular and oncological treatments.

Uniqueness of Acrizanib: this compound is unique in its ability to be administered topically, unlike other anti-VEGF agents that require intravitreal injections. This non-invasive delivery method offers a significant advantage in terms of patient comfort and compliance .

Eigenschaften

IUPAC Name |

5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHPLVWOUDMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229453-99-9 | |

| Record name | Acrizanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229453999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrizanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACRIZANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2CB8801I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Acrizanib interact with its target and what are the downstream effects?

A1: this compound acts as a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [, ]. It achieves this by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees. This inhibition disrupts the activation of downstream signaling pathways in endothelial cells, ultimately hindering angiogenesis [].

Q2: What is the evidence for this compound's efficacy in treating ocular neovascularization?

A2: Studies using mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) demonstrated this compound's promising results in reducing pathological neovascularization, inflammation, and vascular leakage []. Additionally, in VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound effectively blunted angiogenesis by decreasing proliferation, migration, and tube formation []. These findings suggest its potential as a therapeutic agent for ocular vascular diseases.

Q3: How does topical ocular delivery of this compound benefit patients compared to existing treatments?

A3: Current standard treatments for neovascular age-related macular degeneration often involve physician-administered intravitreal injections []. The development of this compound specifically designed for topical ocular delivery offers a significant advantage by enabling patient self-administration []. This noninvasive approach has the potential to increase patient comfort and treatment adherence.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)

![4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B605080.png)

![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)